1-(3,5-dimethylbenzoyl)azepane

Description

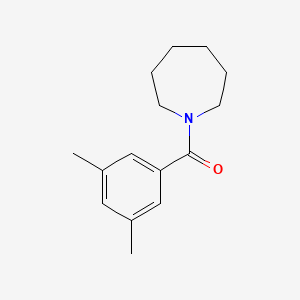

1-(3,5-Dimethylbenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted at the 1-position with a 3,5-dimethylbenzoyl group. The benzoyl moiety is modified with methyl groups at the 3- and 5-positions of the aromatic ring, which may influence electronic properties, lipophilicity, and steric interactions. The compound’s molecular formula is C₁₅H₂₁NO, with a calculated molecular weight of 231.33 g/mol (based on structural inference).

Properties

IUPAC Name |

azepan-1-yl-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-12-9-13(2)11-14(10-12)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOMJFVKLQWCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-dimethylbenzoyl)azepane with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and inferred biological implications.

Structural and Functional Analogues

2.1.1 1-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]azepane (ChemDiv ID: 5607-0117)

- Molecular Formula : C₂₀H₃₀N₂O₃

- Molecular Weight : 346.47 g/mol

- Key Features :

- Contains a 3,5-dimethoxybenzoyl group attached to a piperidine ring fused to an azepane.

- Methoxy groups (-OCH₃) at the 3,5-positions increase electron density on the aromatic ring compared to methyl groups (-CH₃).

- The piperidine-azepane hybrid structure introduces conformational rigidity.

- Ring System: The piperidine-azepane scaffold may alter binding affinity to biological targets (e.g., GPCRs or enzymes) due to steric and electronic differences. Molecular Weight: Higher molecular weight (346.47 vs. 231.33 g/mol) may reduce membrane permeability.

- Source : ChemDiv screening compound for biochemical assays .

2.1.2 Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

- Molecular Formula : C₁₆H₁₃ClN₂O

- Molecular Weight : 284.74 g/mol

- Key Features :

- A benzodiazepine with a chlorine substituent at position 7 and a methyl group at position 1.

- Clinically used as an anxiolytic, sedative, and muscle relaxant.

- Binds to GABAₐ receptors, enhancing inhibitory neurotransmission.

- Comparison with Target Compound :

- Structural Divergence : Diazepam’s fused benzodiazepine core differs significantly from the azepane-benzoyl scaffold, leading to distinct pharmacological targets.

- Substituent Impact : The chlorine atom in diazepam increases electronegativity and metabolic stability compared to methyl groups in the target compound.

- Safety Profile : Diazepam carries risks of dependence, respiratory depression, and teratogenicity (Risk Phrases: R61, R22, R68) .

- Source : Pharmaceutical safety data sheet .

Tabular Comparison of Key Properties

Research Findings and Implications

Substituent-Driven Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.